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Compound of Interest

Compound Name: 2-(Morpholinomethyl)acrylic acid

Cat. No.: B1279365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Morpholinomethyl)acrylic acid, a molecule of interest in pharmaceutical and chemical

research. Due to the limited availability of published experimental spectra for this specific

compound, this guide presents predicted and representative data based on the well-

characterized spectroscopic features of its constituent functional groups: the morpholine ring

and the acrylic acid moiety. Detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to

facilitate empirical studies.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-
(Morpholinomethyl)acrylic acid. These values are derived from typical ranges for the

respective functional groups and may vary based on solvent, concentration, and instrument

parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-(Morpholinomethyl)acrylic acid
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted
Integration

Vinyl (=CH₂) 5.8 - 6.5 Singlet (s) 2H

Morpholine (-O-CH₂-) ~3.7 Triplet (t) 4H

Methylene bridge (-C-

CH₂-N-)
~3.3 Singlet (s) 2H

Morpholine (-N-CH₂-) ~2.9 Triplet (t) 4H

Carboxylic acid (-

COOH)
10 - 13 Broad Singlet (br s) 1H

Table 2: Predicted ¹³C NMR Data for 2-(Morpholinomethyl)acrylic acid

Carbon Predicted Chemical Shift (δ, ppm)

Carbonyl (-COOH) 168 - 175

Vinylic (C=CH₂) 135 - 145

Vinylic (=CH₂) 125 - 135

Morpholine (-O-CH₂-) ~67

Methylene bridge (-C-CH₂-N-) ~55

Morpholine (-N-CH₂-) ~46

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-(Morpholinomethyl)acrylic acid
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Carboxylic acid) 2500 - 3300 Broad, Strong

C-H stretch (Aliphatic) 2850 - 3000 Medium

C=O stretch (Carboxylic acid) 1700 - 1730 Strong

C=C stretch (Vinyl) 1620 - 1680 Medium

C-N stretch (Amine) 1000 - 1250 Medium

C-O stretch (Ether) 1070 - 1150 Strong

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-(Morpholinomethyl)acrylic acid

Ion Predicted m/z Notes

[M]+• 171.09 Molecular ion

[M+H]+ 172.09 Protonated molecule

[M-H]- 170.08 Deprotonated molecule

C₄H₁₀NO+ 88.08
Fragment corresponding to the

morpholine methylene cation

C₃H₃O₂- 71.01
Fragment corresponding to the

acrylate anion

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small

organic molecule like 2-(Morpholinomethyl)acrylic acid.
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols
The following are generalized experimental protocols that can be adapted for the analysis of 2-
(Morpholinomethyl)acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

2-(Morpholinomethyl)acrylic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

NMR tube (5 mm)

Pipette

Protocol:

Weigh the appropriate amount of 2-(Morpholinomethyl)acrylic acid and transfer it to a

clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Gently agitate the vial to ensure complete dissolution of the sample.

Transfer the solution to an NMR tube using a pipette.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H spectrum, typically using a standard pulse program. Key parameters to set

include the number of scans, acquisition time, and relaxation delay.

Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C

nucleus, a greater number of scans will be required. A proton-decoupled pulse program is

standard.

Process the acquired data using appropriate software. This includes Fourier transformation,

phase correction, baseline correction, and referencing the spectra (typically to the residual

solvent peak or an internal standard like TMS).

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities for

all signals in both spectra.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-(Morpholinomethyl)acrylic acid (a small amount, ~1-2 mg)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Protocol (using ATR):

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe

dampened with a suitable solvent and allow it to dry completely.

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove

contributions from the atmosphere (e.g., CO₂ and water vapor).

Place a small amount of the solid 2-(Morpholinomethyl)acrylic acid sample onto the center

of the ATR crystal using a clean spatula.

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum

with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Process the spectrum using the spectrometer software. This may include baseline correction

and peak picking.

Clean the ATR crystal and press arm thoroughly after the measurement.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Materials:

2-(Morpholinomethyl)acrylic acid

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI)

source)

Solvent for ESI (e.g., methanol, acetonitrile, water with a small amount of formic acid or

ammonium acetate)

Sample vials

Protocol (using ESI):

Prepare a dilute solution of 2-(Morpholinomethyl)acrylic acid in a suitable solvent system

(e.g., 1 mg/mL in methanol/water).

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or

through a liquid chromatography system.

Acquire the mass spectrum in both positive and negative ion modes to observe the

protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal intensity of the molecular ion.

If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce

fragmentation and obtain structural information.

Process and analyze the resulting mass spectra to determine the mass-to-charge ratios of

the parent ion and any significant fragment ions.
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This guide serves as a foundational resource for the spectroscopic characterization of 2-
(Morpholinomethyl)acrylic acid. Researchers are encouraged to use these predicted data

and protocols as a starting point for their own empirical investigations.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Morpholinomethyl)acrylic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279365#spectroscopic-data-for-2-
morpholinomethyl-acrylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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